Cas no 2308473-92-7 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid)

(3R)-1-2-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)-3-メチルブタノイルピペリジン-3-カルボン酸は、Fmoc保護基を有するキラルなピペリジン誘導体であり、ペプチド合成や医薬品中間体として重要な役割を果たします。立体選択的な構造(R配置)とFmoc基の高い反応性により、固相ペプチド合成(SPPS)において効率的なカップリングが可能です。3位のカルボキシル基はさらなる修飾のための反応点を提供し、3-メチルブタノイル鎖は疎水性相互作用を調整する機能を有します。この化合物は特に標的タンパク質との立体特異的相互作用が要求される創薬研究において有用性が高く、純度と安定性に優れた取り扱い特性も特徴です。

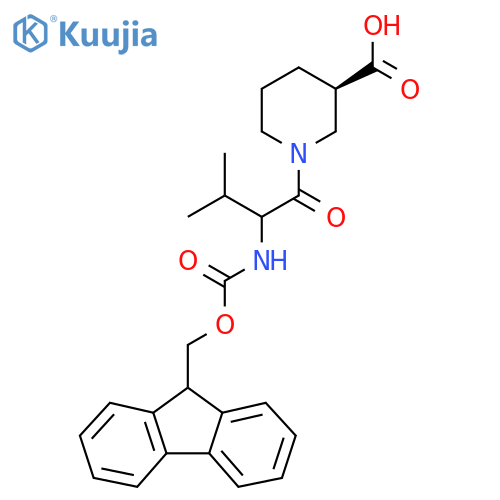

2308473-92-7 structure

商品名:(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid

- 2308473-92-7

- EN300-1515540

- (3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid

-

- インチ: 1S/C26H30N2O5/c1-16(2)23(24(29)28-13-7-8-17(14-28)25(30)31)27-26(32)33-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22-23H,7-8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t17-,23?/m1/s1

- InChIKey: OGKVQYJOGRPXMU-LIXIDFRTSA-N

- ほほえんだ: O(C(NC(C(C)C)C(N1CCC[C@@H](C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 704

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1515540-5000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 5000mg |

$2443.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-10000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 10000mg |

$3622.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-2500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 2500mg |

$1650.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-1.0g |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1515540-500mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 500mg |

$809.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-50mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 50mg |

$707.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-250mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 250mg |

$774.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-100mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 100mg |

$741.0 | 2023-09-27 | ||

| Enamine | EN300-1515540-1000mg |

(3R)-1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoyl]piperidine-3-carboxylic acid |

2308473-92-7 | 1000mg |

$842.0 | 2023-09-27 |

(3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2308473-92-7 ((3R)-1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanoylpiperidine-3-carboxylic acid) 関連製品

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量